Molecular Weight and Formula Distinguish This Compound from N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide (Positional Isomer)
The target compound C17H16FN3O2 (MW 313.33) and its para-fluoro positional isomer N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide share identical molecular formula and mass . However, fluorine substitution position (ortho vs. para) alters electronic properties: the ortho-fluorine exerts a stronger electron-withdrawing inductive effect on the adjacent urea carbonyl, modifying H-bond acceptor strength and conformational preference of the N1-phenyl ring . In related indoline carboxamide series, ortho-substitution has been shown to affect kinase selectivity profiles compared to para-substituted analogs [1]. While no direct head-to-head bioactivity comparison exists for these two specific isomers, their different InChI Keys confirm distinct chemical identities that cannot be assumed bioequivalent.
| Evidence Dimension | Fluorine substitution position (ortho vs. para) on N1-phenyl ring |
|---|---|
| Target Compound Data | ortho-F (2-fluorophenyl); SMILES: CNC(=O)C1Cc2ccccc2N1C(=O)Nc1ccccc1F |
| Comparator Or Baseline | N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide (CAS 1101205-93-9); para-F substitution; identical MW 313.33 and formula C17H16FN3O2 |
| Quantified Difference | Isomeric structural difference; ortho-F vs para-F alters dipole moment, tPSA, and H-bond acceptor geometry. No published comparative bioactivity data available. |
| Conditions | Structural comparison based on SMILES and molecular formula. Potential differential activity inferred from established SAR of fluorophenyl substitution in kinase inhibitor series [1]. |
Why This Matters
Ortho-fluorophenyl substitution can confer distinct target selectivity versus para-fluoro analogs in kinase and receptor binding contexts; purchasers must not treat these isomers as interchangeable.
- [1] Kerns JK, et al. Chemical Compounds (IKK2 inhibitors). US Patent Application US20070254873. SAR of indole/indoline carboxamides demonstrates that aryl substitution position critically modulates kinase inhibitory potency. View Source
